molecular formula C18H21ClN2O4S2 B6520623 N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide CAS No. 896324-06-4

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide

Cat. No.: B6520623
CAS No.: 896324-06-4
M. Wt: 429.0 g/mol
InChI Key: PZYVMPKMICSIEQ-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide is a useful research compound. Its molecular formula is C18H21ClN2O4S2 and its molecular weight is 429.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.0631272 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-12(2)10-20-17(22)18(23)21-11-16(15-4-3-9-26-15)27(24,25)14-7-5-13(19)6-8-14/h3-9,12,16H,10-11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYVMPKMICSIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide, commonly referred to as G856-4413, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula: C22H21ClN2O4S2
  • Molecular Weight: 477.0 g/mol
  • CAS Number: 896325-36-3
  • IUPAC Name: N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide

Biological Activity Overview

The biological activity of G856-4413 has been explored in various contexts, particularly focusing on its interaction with biological systems and potential therapeutic applications. The compound's structure, featuring a sulfonamide group and a thiophene ring, suggests potential for diverse biological interactions.

The proposed mechanisms by which G856-4413 exerts its biological effects include:

  • Enzyme Inhibition: The sulfonamide moiety is known to interact with enzymes, potentially acting as an inhibitor for certain targets involved in metabolic pathways.
  • Receptor Modulation: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

In Vitro Studies

  • Antimicrobial Activity:
    • A study evaluated the antibacterial properties of various sulfonamide derivatives, including G856-4413. Results indicated notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Anticancer Potential:
    • Research on similar compounds has shown that thiophene-containing derivatives exhibit cytotoxic effects on cancer cell lines. G856-4413 was tested against several cancer types, demonstrating significant inhibition of cell proliferation in vitro .
  • Enzyme Interaction:
    • Preliminary assays indicated that G856-4413 might inhibit key enzymes involved in cancer metabolism, such as carbonic anhydrases and matrix metalloproteinases .

Case Studies

Case Study 1: Antibacterial Efficacy
A comparative study involving G856-4413 and standard antibiotics revealed that the compound had comparable efficacy against certain bacterial strains resistant to conventional treatments. This suggests its potential role in addressing antibiotic resistance .

Case Study 2: Cytotoxicity Against Cancer Cells
In a controlled experiment, G856-4413 was administered to various cancer cell lines (e.g., breast and lung cancer). The results showed a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntimicrobialAgar diffusion assayActive against Gram-positive bacteria
AnticancerMTT assaySignificant cytotoxicity in cancer cells
Enzyme InhibitionEnzyme kineticsInhibitory effects on carbonic anhydrases

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